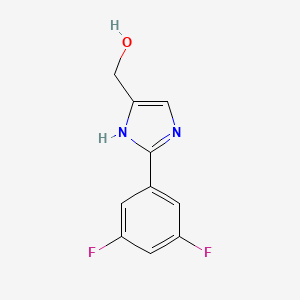
(2R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid is a chiral amino acid derivative characterized by the presence of a cyano group and two fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-cyano-3,5-difluorobenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with glycine to form an intermediate.
Hydrogenation: The intermediate is then subjected to hydrogenation to reduce the double bond and form the desired amino acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid involves its interaction with specific molecular targets. The cyano and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-2-(4-cyano-3,5-dichlorophenyl)acetic acid: Similar structure but with chlorine atoms instead of fluorine.
(2R)-2-amino-2-(4-cyano-3,5-dimethylphenyl)acetic acid: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in (2R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs with other substituents.
Properties
Molecular Formula |
C9H6F2N2O2 |
|---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid |
InChI |
InChI=1S/C9H6F2N2O2/c10-6-1-4(8(13)9(14)15)2-7(11)5(6)3-12/h1-2,8H,13H2,(H,14,15)/t8-/m1/s1 |
InChI Key |
CFUKLSZSPLHWJR-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)C#N)F)[C@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


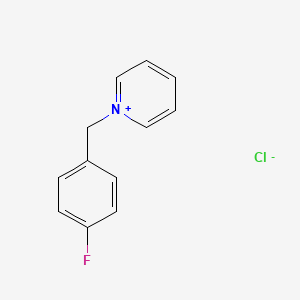
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746592.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11746596.png)

![3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11746621.png)
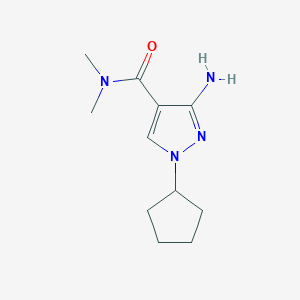
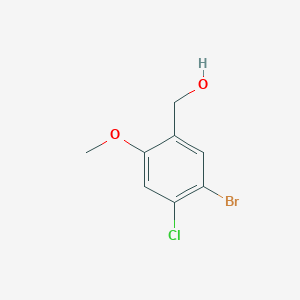
![(2R)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B11746627.png)
![[(2-Chloro-1,3-thiazol-5-yl)methoxy][(3-nitrophenyl)methylidene]amine](/img/structure/B11746628.png)
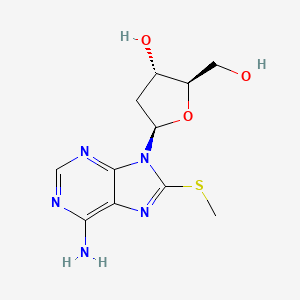
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11746634.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11746640.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11746649.png)
